molecular formula C20H22N2O2S B2902113 3-(2-oxo-1,3-benzothiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 851989-78-1

3-(2-oxo-1,3-benzothiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B2902113
CAS No.: 851989-78-1
M. Wt: 354.47
InChI Key: AULXSSSYAGVJMS-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzothiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a benzothiazole-derived propanamide compound characterized by a 2-oxo-benzothiazole core linked to a propanamide chain and a 4-phenylbutan-2-yl substituent.

Properties

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-15(11-12-16-7-3-2-4-8-16)21-19(23)13-14-22-17-9-5-6-10-18(17)25-20(22)24/h2-10,15H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULXSSSYAGVJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-oxo-1,3-benzothiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a novel derivative of benzothiazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure comprises a benzothiazole moiety linked to a propanamide group, which could be responsible for its diverse biological activities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to the target compound have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while demonstrating limited activity against Gram-negative strains like Escherichia coli .

In a study evaluating the antibacterial potential of various compounds, it was noted that only a few derivatives exhibited significant activity, with minimal inhibitory concentrations (MIC) being notably higher for Gram-negative bacteria compared to Gram-positive ones. The following table summarizes the MIC values for selected derivatives:

CompoundMIC (µg/mL)Activity Type
H-Box[(2-OMe-4-NMe2)Ph]-OMe12Antibacterial
H-Box(2Q)-OMe25Antifungal
H-Box[2,5-(OMe)2Ph]-OMe30Antifungal

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For example, compounds structurally related to our target have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that certain benzothiazole derivatives inhibited the proliferation of HeLa cells with IC50 values significantly lower than standard chemotherapeutic agents .

The following table illustrates the anticancer activity of some related compounds:

CompoundIC50 (µM)Cell Line
Compound A0.37HeLa
Compound B0.73MCF7
Compound C0.95A549

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For instance, docking studies have suggested that these compounds can bind effectively to vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis . This interaction could lead to inhibition of tumor growth and metastasis.

Case Studies

  • Antimicrobial Screening : A comprehensive screening of various benzothiazole derivatives revealed that while many compounds had moderate antibacterial activity, those with electron-donating substituents showed enhanced efficacy against specific strains .
  • Cytotoxicity Evaluation : In vitro studies on HeLa cells indicated that compounds similar to this compound induced apoptosis and cell cycle arrest at sub-G1 phase, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and physicochemical properties of the target compound with its closest analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Substituent Key Features Reference
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide (Target) Not explicitly listed ~340–350 (estimated) 4-phenylbutan-2-yl Bulky hydrophobic substituent; potential for enhanced lipophilicity
N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide C₁₄H₁₃N₃O₂S₂ 319.397 4-methylthiazolyl Dual heterocyclic system (thiazole + benzothiazole); moderate polarity
N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide C₂₁H₁₈N₂O₂ 330.37 cyclohexenylethyl Cyclohexene ring introduces conformational flexibility; lower solubility
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926) C₂₂H₂₁N₃O₂ 371.43 biphenylmethyl + pyridyl Extended aromaticity; high molecular weight may limit bioavailability

Key Observations:

  • Substituent Impact : The target compound’s 4-phenylbutan-2-yl group likely increases lipophilicity (LogP > 3) compared to the polar 4-methylthiazolyl analog (LogP ~2.5) .
  • Heterocyclic Diversity : Replacement of benzothiazole with pyridyl (ZINC72065926) or thiazolyl groups alters hydrogen-bonding capacity and target selectivity .

Research Findings and Data Analysis

  • Mass Spectrometry : The exact mass of N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide (319.0501 Da) matches theoretical calculations, confirming its identity . Similar high-resolution MS methods could validate the target compound’s structure.
  • Synthetic Routes : Chemoenzymatic methods for propanamide synthesis (e.g., 3-arylpropargyl amides) may apply to the target compound, though the bulky 4-phenylbutan-2-yl group could challenge reaction yields .

Notes and Limitations

Comparisons rely on structural analogs.

Substituent Complexity : The 4-phenylbutan-2-yl group may introduce steric hindrance, complicating synthesis and crystallization. SHELX-based crystallography () could aid structural elucidation.

Biological Inference : Activity predictions for the target compound are speculative; empirical assays are required to confirm AChE inhibition or other mechanisms.

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